Retinyl dodecanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

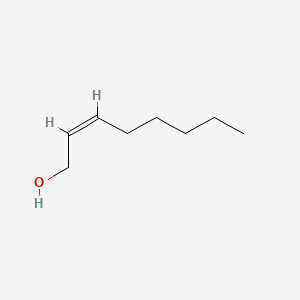

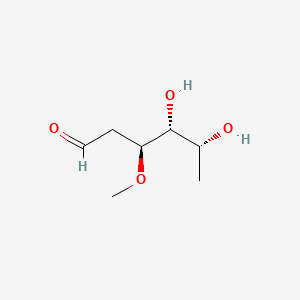

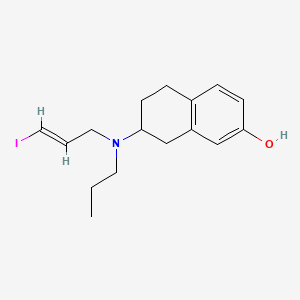

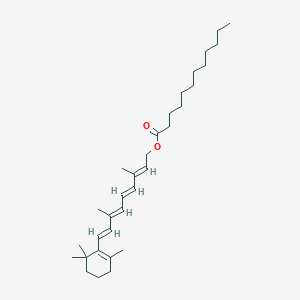

All-trans-retinyl dodecanoate is an all-trans-retinyl ester obtained by formal condensation of the carboxy group of dodecanoic (lauric) acid with the hydroxy group of all-trans-retinol. It has a role as a human xenobiotic metabolite and a rat metabolite. It is an all-trans-retinyl ester and a dodecanoic acid.

Scientific Research Applications

Chemoprevention in Mammary Tumorigenesis

Research has explored the role of retinoids, including retinyl dodecanoate, in chemoprevention, particularly in the context of mammary tumorigenesis. Studies have demonstrated that certain retinoids can act as chemopreventive agents against chemically induced mammary carcinogenesis in rodent models. These findings suggest the potential of retinyl dodecanoate in reducing tumor incidence and multiplicity, thereby highlighting its applicability in cancer prevention strategies (Moon & Constantinou, 1997).

Biomaterial Development

Sulfated derivatives of natural polymers like chitin and chitosan have shown promising applications in biomaterial development due to their non-toxic, biodegradable, and biocompatible properties. Retinyl dodecanoate, through its structural compatibility with such polymers, may contribute to the creation of novel biomaterials with enhanced properties for adsorbing metal ions, drug delivery systems, and antibacterial applications (Jayakumar et al., 2007).

Environmental Remediation

Nanomaterials, including those derived from retinyl dodecanoate, offer potential in environmental remediation. Their high surface area and reactivity could be utilized in the efficient removal of pollutants and biological contaminants, presenting a sustainable approach to addressing environmental challenges (Khin et al., 2012).

Role in Cosmetic Products

The safety and efficacy of retinol and its derivatives, including retinyl dodecanoate, in cosmetic products have been well-documented. These compounds are known for their ability to improve conditions of photodamaged and photoaged skin without associated systemic effects following topical application. This emphasizes the application of retinyl dodecanoate in dermatological products aimed at skin health and rejuvenation (Ries & Hess, 1999).

Pulmonary Health and Development

Vitamin A and its metabolites play a crucial role in the differentiation and maturation of the lungs. Research indicates that retinol and its derivatives, such as retinyl dodecanoate, are involved in pulmonary gene expression and are essential for normal lung development and function. These findings underscore the importance of retinyl dodecanoate in respiratory health and its potential therapeutic applications in lung-related disorders (Chytil, 1992).

properties

CAS RN |

1259-24-1 |

|---|---|

Product Name |

Retinyl dodecanoate |

Molecular Formula |

C32H52O2 |

Molecular Weight |

468.8 g/mol |

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] dodecanoate |

InChI |

InChI=1S/C32H52O2/c1-7-8-9-10-11-12-13-14-15-21-31(33)34-26-24-28(3)19-16-18-27(2)22-23-30-29(4)20-17-25-32(30,5)6/h16,18-19,22-24H,7-15,17,20-21,25-26H2,1-6H3/b19-16+,23-22+,27-18+,28-24+ |

InChI Key |

ZGISOPBIAXHOTQ-OUGXGHBNSA-N |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |

SMILES |

CCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

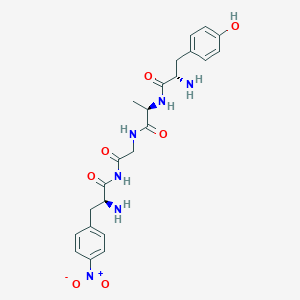

![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)